Cas no 14153-04-9 (5-(hydroxymethyl)oxolan-2-ol)
5-(hydroxymethyl)oxolan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Furanmethanol,tetrahydro-5-hydroxy-
- tetrahydro-5-hydroxyfuran-2-methanol
- 5-(hydroxymethyl)tetrahydrofuran-2-ol
- Einecs 237-996-3
- Tetrahydro-5-hydroxy-2-furanmethanol
- 5-(hydroxymethyl)oxolan-2-ol
- SCHEMBL3804465
- NS00051951
- 14153-04-9
- DTXSID10931114
-
- Inchi: 1S/C5H10O3/c6-3-4-1-2-5(7)8-4/h4-7H,1-3H2
- InChI Key: DBSOIXXDPKIKML-UHFFFAOYSA-N
- SMILES: O1C(CCC1CO)O
Computed Properties
- Exact Mass: 118.063
- Monoisotopic Mass: 118.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7A^2
- XLogP3: -0.6
Experimental Properties
- Density: 1.239
- Boiling Point: 252.5°Cat760mmHg
- Flash Point: 106.5°C
- Refractive Index: 1.496
- PSA: 49.69
5-(hydroxymethyl)oxolan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-305772-1g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 1g |
$1150.0 | 2023-09-05 | ||
| Enamine | EN300-305772-5g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 5g |
$3018.0 | 2023-09-05 | ||
| Enamine | EN300-305772-10g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 10g |
$3795.0 | 2023-09-05 | ||
| Enamine | EN300-305772-1.0g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 1.0g |
$1150.0 | 2023-02-26 | ||
| Enamine | EN300-305772-2.5g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 2.5g |
$2384.0 | 2023-09-05 | ||
| Enamine | EN300-305772-5.0g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 5.0g |
$3018.0 | 2023-02-26 | ||
| Enamine | EN300-305772-10.0g |
5-(hydroxymethyl)oxolan-2-ol |
14153-04-9 | 10.0g |
$3795.0 | 2023-02-26 |
5-(hydroxymethyl)oxolan-2-ol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-(hydroxymethyl)oxolan-2-ol
Introduction to 5-(hydroxymethyl)oxolan-2-ol (CAS No. 14153-04-9)
5-(hydroxymethyl)oxolan-2-ol, with the chemical formula C₄H₈O₃, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in drug development and material science. The compound belongs to the oxolane family, which is characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of a hydroxymethyl group at the 5-position of the oxolane ring introduces reactivity that makes it a valuable intermediate in synthetic chemistry.
The CAS number 14153-04-9 provides a unique identifier for this compound, ensuring consistency in scientific literature and industrial applications. Its molecular structure, featuring a cyclic ether backbone with an alcohol functional group, allows for diverse chemical modifications. These modifications can be exploited to tailor the compound’s properties for specific uses, such as serving as a precursor in the synthesis of more complex molecules.
In recent years, 5-(hydroxymethyl)oxolan-2-ol has been studied for its role in pharmaceutical intermediates. Researchers have explored its potential as a building block in the synthesis of various bioactive molecules. For instance, its structural motif has been incorporated into compounds designed to interact with biological targets, including enzymes and receptors. The flexibility offered by the oxolane ring and the reactivity of the hydroxymethyl group make it a versatile scaffold for medicinal chemists.
One of the most compelling aspects of 5-(hydroxymethyl)oxolan-2-ol is its utility in polymer chemistry. The compound’s ability to undergo polymerization reactions has led to the development of novel polymeric materials with unique properties. These materials have applications in coatings, adhesives, and even biodegradable plastics. The incorporation of oxygen-rich functional groups enhances the material’s compatibility with biological systems, making it attractive for biomedical applications.
Recent advancements in green chemistry have also highlighted the importance of 5-(hydroxymethyl)oxolan-2-ol as an environmentally friendly solvent and reagent. Its low toxicity profile and biodegradability make it an appealing alternative to traditional solvents used in organic synthesis. This aligns with global efforts to reduce the environmental impact of chemical manufacturing processes.
The pharmaceutical industry has been particularly interested in 5-(hydroxymethyl)oxolan-2-ol due to its potential as an anti-inflammatory agent. Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways by interacting with specific enzymes or signaling molecules. While further research is needed to validate these findings, the preliminary results are promising enough to warrant continued investigation.
In conclusion, 5-(hydroxymethyl)oxolan-2-ol (CAS No. 14153-04-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists, polymer scientists, and pharmaceutical researchers. As research continues to uncover new possibilities for this compound, its significance in advancing chemical innovation is likely to grow.
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